D-tert-Leucine D-tert-Leucine
Brand Name: Vulcanchem
CAS No.: 26782-71-8
VCID: VC21539039
InChI: InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
SMILES: CC(C)(C)C(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

D-tert-Leucine

CAS No.: 26782-71-8

Cat. No.: VC21539039

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

D-tert-Leucine - 26782-71-8

CAS No. 26782-71-8
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2R)-2-amino-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
Standard InChI Key NPDBDJFLKKQMCM-BYPYZUCNSA-N
Isomeric SMILES CC(C)(C)[C@H](C(=O)O)N
SMILES CC(C)(C)C(C(=O)O)N
Canonical SMILES CC(C)(C)C(C(=O)O)N

Chemical Structure and Properties

Molecular Identity and Nomenclature

D-tert-Leucine is a chiral amino acid that exists as the D-enantiomer of tert-Leucine. It is characterized by a branched-chain structure with a tert-butyl group attached to the alpha carbon. The compound features several synonyms in scientific literature:

  • (2R)-2-Amino-3,3-dimethylbutanoic acid

  • (R)-2-Amino-3,3-dimethylbutyric acid

  • (R)-tert-Butylglycine

  • D-tert-Butylglycine

  • D-Pseudoleucine

  • 3-Methyl-D-valine

Structural and Physical Properties

D-tert-Leucine possesses specific structural characteristics that contribute to its utility in various applications:

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Exact Mass131.0946 g/mol
InChIInChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
InChI KeyNPDBDJFLKKQMCM-BYPYZUCNSA-N
SMILESO=C(O)C(N)C(C)(C)C
StereochemistryR configuration at the alpha carbon
AppearanceCrystalline solid

Chemical Behavior and Characteristics

D-tert-Leucine exhibits distinctive chemical properties that make it valuable for specific applications:

  • Hydrophobic characteristics due to the tert-butyl side chain

  • Influences protein folding and stability when incorporated into peptides

  • Moderate solubility in water and varying solubility in organic solvents

  • Stable under standard laboratory conditions

  • Functions effectively as a chiral auxiliary in asymmetric reactions

The tert-butyl group's steric hindrance significantly impacts the compound's conformational properties, distinguishing it from proteinogenic amino acids and contributing to its special applications in organic synthesis.

Synthesis and Production Methods

Resolution of Racemic Mixtures

The production of enantiomerically pure D-tert-Leucine commonly involves the resolution of racemic DL-tert-Leucine. Several approaches have been developed:

One direct resolution method involves treating DL-tert-Leucine with specific chiral resolving agents. When dibenzoyl-d-tartaric acid is used, it selectively forms a salt with L-tert-Leucine, allowing for separation of the enantiomers. This approach enables the isolation of D-tert-Leucine from the filtrate after removing the L-tert-Leucine dibenzoyl-d-tartrate salt .

The process provides several advantages over alternative methods:

  • Direct resolution without requiring derivative formation (esters or amides)

  • Avoidance of enzymatic processes that can be expensive

  • Recovery of resolving agents for recycling

  • High enantiomeric purity of the final products

Crystallization and Salt Formation Approaches

Another effective production method involves salt formation with substituted benzenesulfonic acids. This approach allows for efficient separation and recovery of tert-Leucine enantiomers:

  • Reaction of tert-Leucine with substituted benzenesulfonic acid in a suitable solvent

  • Formation of tert-Leucine·substituted benzenesulfonate salt

  • Separation by crystallization

  • Dissociation treatment to obtain pure tert-Leucine

This method is particularly advantageous when working with solvents that readily dissolve tert-Leucine but poorly dissolve the corresponding substituted benzenesulfonate salt. Water, methanol, ethanol, and mixtures of these solvents have proven effective in this context .

Enzymatic Production Methods

Enzyme-assisted preparation represents another significant approach for obtaining D-tert-Leucine:

  • Enzymatic resolution using hog kidney amidase has been employed to resolve DL-tert-Leucine amide

  • Selective enzymatic hydrolysis of oxazolone derivatives provides optically active tert-Leucine

  • Reductive amination of corresponding keto compounds using amino acid dehydrogenase

Post-Synthesis Processing

Obtaining pure D-tert-Leucine from its salts presents challenges due to the high solubility of both tert-Leucine and its acid salts in water. Several strategies have been developed:

  • D-tert-Leucine HCl salt can be converted to free form using non-basic acid scavengers such as epoxides

  • D-tert-Leucine sulfate can be converted to free form using barium hydroxide

  • Acetone treatment has proven effective in isolating pure D-tert-Leucine from solution

Applications in Research and Industry

Role as a Chiral Auxiliary

D-tert-Leucine serves as a valuable chiral auxiliary in asymmetric synthesis due to its unique stereochemical properties:

  • Facilitates stereoselective formation of new chiral centers

  • Provides effective control of stereochemistry in complex molecule synthesis

  • Can be recovered and reused in many applications

  • Enables the preparation of enantiomerically pure compounds

The compound's rigid structure and distinctive stereochemistry make it particularly effective in directing asymmetric transformations with high levels of stereoselectivity.

Pharmaceutical Applications

The pharmaceutical industry utilizes D-tert-Leucine in various capacities:

  • Building block for the synthesis of biologically active compounds

  • Component in peptide-based pharmaceuticals

  • Intermediate in the preparation of enzyme inhibitors

  • Structural element in compounds designed for specific receptor interactions

Its non-proteinogenic nature provides advantages in drug development, including increased metabolic stability and unique binding properties compared to standard amino acids.

Protein and Peptide Science

In biochemical research, D-tert-Leucine offers distinctive properties:

  • Influences the folding and stability of proteins when incorporated

  • Provides resistance to proteolytic degradation in peptides

  • Creates unique conformational constraints in peptide structures

  • Serves as a tool for studying protein-protein interactions

The incorporation of D-tert-Leucine into peptides can significantly alter their three-dimensional structure, creating novel properties that may be advantageous for specific applications.

Analytical Methods and Characterization

Spectroscopic Identification

Characterization of D-tert-Leucine typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation

  • Mass spectrometry establishes molecular weight and fragmentation patterns

  • Infrared spectroscopy identifies functional group characteristics

  • X-ray crystallography determines absolute configuration in crystal form

Current Research and Future Perspectives

Emerging Applications

Recent research continues to expand the utility of D-tert-Leucine:

  • Development of new catalytic systems incorporating D-tert-Leucine

  • Investigation of novel pharmaceutical applications

  • Exploration of D-tert-Leucine in nanomaterial science

  • Study of D-tert-Leucine derivatives with enhanced functional properties

Recycling and Sustainability Considerations

An important aspect of D-tert-Leucine production is the ability to recycle and reuse materials:

  • Racemization processes enable recycling of unused D-tert-Leucine into DL-tert-Leucine

  • Recovery of resolving agents like dibenzoyl-d-tartaric acid reduces production costs

  • Development of environmentally friendly synthesis routes minimizes waste

  • Water-based resolution processes reduce organic solvent usage

These sustainability approaches enhance the economic viability and environmental profile of D-tert-Leucine production methods.

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